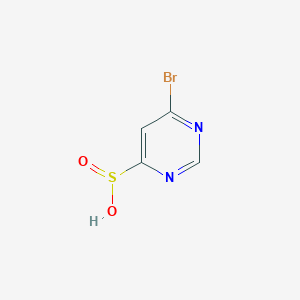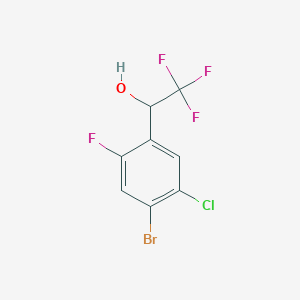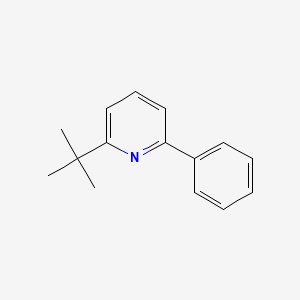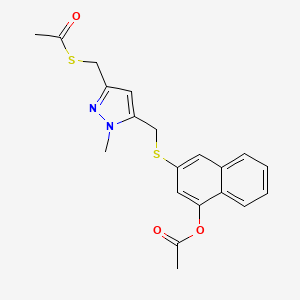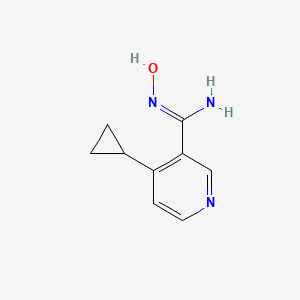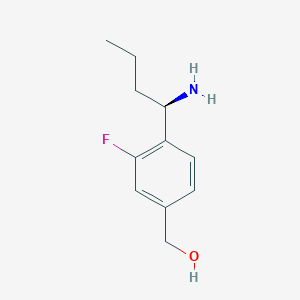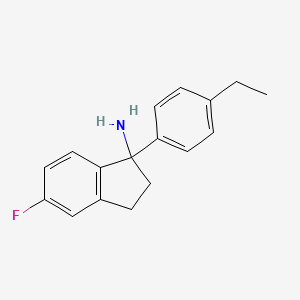
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes an ethylphenyl group, a fluorine atom, and an indene backbone
Métodos De Preparación
The synthesis of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and fluorobenzene.
Formation of Indene Backbone: The indene backbone is formed through a series of cyclization reactions.
Introduction of Fluorine: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Análisis De Reacciones Químicas
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions: Typical reagents include NFSI for fluorination, sodium borohydride for reduction, and various acids or bases for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include fluorinated amines, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
Comparación Con Compuestos Similares
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with similar compounds such as:
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine: The methyl group instead of the ethyl group can lead to variations in reactivity and potency.
1-(4-Ethylphenyl)-5-chloro-2,3-dihydro-1H-inden-1-amine: The presence of chlorine instead of fluorine can affect the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C17H18FN |
|---|---|
Peso molecular |
255.33 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-5-fluoro-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C17H18FN/c1-2-12-3-5-14(6-4-12)17(19)10-9-13-11-15(18)7-8-16(13)17/h3-8,11H,2,9-10,19H2,1H3 |
Clave InChI |
VZWZAVVUGUMZOH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2(CCC3=C2C=CC(=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


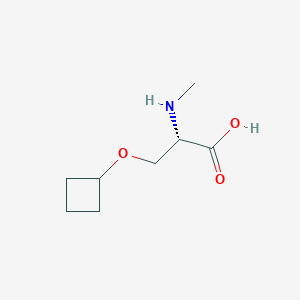
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
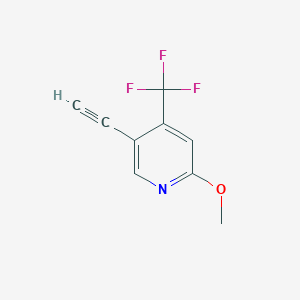
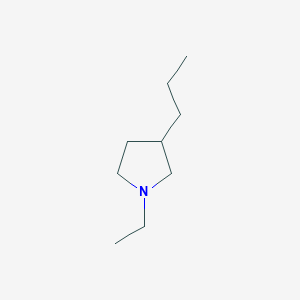

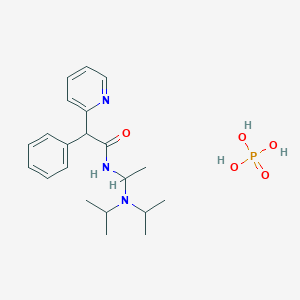
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
